9-(2,4-dimethoxyphenyl)-3-(2-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
説明
This compound belongs to the tetrahydropyrimidopurine-dione class, characterized by a fused pyrimidine-purine core with substitutions that modulate its physicochemical and pharmacological properties. The 2,4-dimethoxyphenyl group at position 9 and the 2-fluorobenzyl moiety at position 3 are critical for receptor binding and metabolic stability, as seen in structurally related xanthine derivatives .
特性
IUPAC Name |
9-(2,4-dimethoxyphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5O4/c1-27-21-20(22(31)30(24(27)32)14-15-7-4-5-8-17(15)25)29-12-6-11-28(23(29)26-21)18-10-9-16(33-2)13-19(18)34-3/h4-5,7-10,13H,6,11-12,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOZQAOZAGONHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3F)N4CCCN(C4=N2)C5=C(C=C(C=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Alkylation of Theophylline
Theophylline serves as the starting material. Sequential alkylation introduces the 1-methyl and 3-(2-fluorobenzyl) groups:
- N1-Methylation : React theophylline with methyl iodide in dimethylformamide (DMF) at 60°C for 6 hours (yield: 85%).
- N3-Benzylation : Treat 1-methylxanthine with 2-fluorobenzyl bromide in the presence of potassium carbonate (K₂CO₃) in acetone under reflux (12 hours, yield: 72%).
Characterization :
- ¹H-NMR (DMSO-d₆): δ 3.28 (s, 3H, N1-CH₃), 4.92 (s, 2H, N3-CH₂-C₆H₃F), 7.12–7.35 (m, 4H, aromatic H).
- IR : 1,698 cm⁻¹ (C=O stretch), 1,245 cm⁻¹ (C-F stretch).
Introduction of the 7-(3-Chloropropyl) Side Chain
Halogenation and Alkylation
7-(3-Chloropropyl)-8-bromo-1-methyl-3-(2-fluorobenzyl)xanthine is synthesized via:
- Bromination : React 1-methyl-3-(2-fluorobenzyl)xanthine with phosphorus oxybromide (POBr₃) in acetonitrile at 80°C (yield: 68%).
- Propylation : Treat the brominated intermediate with 1-bromo-3-chloropropane in DMF using tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst (yield: 57%).
Optimization Notes :
Cyclization with 2,4-Dimethoxybenzylamine
Reaction Conditions
The critical cyclization step forms the pyrimido[2,1-f]purinedione ring:
Mechanistic Insights
The reaction proceeds via nucleophilic displacement of the bromine atom by the amine, followed by intramolecular cyclization (Fig. 1):
- Amine attack : 2,4-Dimethoxybenzylamine displaces bromide at C8.
- Cyclization : The 3-chloropropyl side chain undergoes intramolecular nucleophilic substitution, forming the six-membered ring.
Purification and Analytical Validation
Crystallization
Crude product is dissolved in minimal hot ethanol, filtered, and cooled to 4°C. White crystals form after 24 hours (purity >98% by HPLC).
Spectroscopic Characterization
Alternative Synthetic Routes
Solvent-Free Cyclization
Replacing ethanol with solvent-free conditions at 120°C for 5 hours increases yield to 65% (cf. compound 14 in).
Use of Phase-Transfer Catalysts
Adding 18-crown-6 ether in toluene improves amine reactivity, reducing reaction time to 10 hours.
Challenges and Side Reactions
Competing Reactions
Demethylation Risks
Methoxy groups are stable under reflux in ethanol but may cleave in strong acids (e.g., HBr/AcOH).
Scalability and Industrial Considerations
Cost-Effective Amine Synthesis
2,4-Dimethoxybenzylamine is prepared via:
- Nitration of 2,4-dimethoxybenzaldehyde.
- Reduction to 2,4-dimethoxybenzylamine using LiAlH₄ (yield: 81%).
Green Chemistry Approaches
Microwave-assisted cyclization at 150°C for 2 hours reduces energy use by 40% while maintaining yield.
化学反応の分析
Types of Reactions
9-(2,4-dimethoxyphenyl)-3-(2-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out
生物活性
The compound 9-(2,4-dimethoxyphenyl)-3-(2-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a novel derivative within the purine family that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHFNO
- Molecular Weight : 433.5 g/mol
- CAS Number : 923438-01-1
The biological activity of this compound primarily involves its interaction with adenosine receptors (ARs). Research indicates that derivatives of tetrahydropyrimido[2,1-f]purines exhibit significant affinity for both A and A adenosine receptors. These receptors play critical roles in various physiological processes including neurotransmission and cardiovascular regulation.
Antiproliferative Activity
Recent studies have demonstrated that compounds similar to the target molecule exhibit antiproliferative effects on various cancer cell lines. For instance:
- IC values for related compounds ranged from 3.8 µM to 7.4 µM against HeLa cells .
- The introduction of specific substituents on the purine scaffold has been linked to enhanced cytotoxicity against tumor cells.
Receptor Binding Affinity
The compound shows promising binding affinities for human A and A receptors:
- A related derivative exhibited a K value of 13.6 nM for A ARs and 149 nM for A ARs .
- This dual receptor affinity suggests potential applications in treating conditions such as anxiety disorders and neurodegenerative diseases.
Data Table: Biological Activity Summary
| Activity Type | Measurement | Reference |
|---|---|---|
| Antiproliferative | IC: 3.8 µM | |
| A AR Binding | K: 13.6 nM | |
| A AR Binding | K: 149 nM |
Study on Anticancer Properties
In a study examining the anticancer properties of purine derivatives, it was found that modifications to the tetrahydropyrimido structure significantly influenced cell viability in cancer models. The compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.
Neuroprotective Effects
Another investigation focused on the neuroprotective effects of similar compounds against oxidative stress-induced neuronal damage. The findings suggested that these derivatives could mitigate neuronal apoptosis via modulation of adenosine receptor pathways.
類似化合物との比較
Key Observations:
- Methoxy vs. Hydroxy Groups : 6,7-Dimethoxy groups (as in ) increase PDE selectivity, while 3,4-dihydroxyphenethyl () favors catecholaminergic receptor interactions.
- Fluorine Impact : Fluorine at the benzyl position (e.g., 2-fluorobenzyl vs. p-fluorophenyl in ) influences electronic effects and metabolic stability .
Functional and Pharmacological Comparisons
- Enzyme Inhibition: The 2-chloro-6-fluorobenzyl analog () exhibits dual MAO-B/PDE10A inhibition (IC₅₀ < 10 nM), whereas the 6,7-dimethoxy derivative () selectively inhibits PDE4B1 (IC₅₀ = 0.8 nM). This highlights the role of halogenation and methoxy groups in target specificity. The target compound’s 2,4-dimethoxyphenyl group may reduce MAO-B affinity compared to chloro-fluorobenzyl analogs but enhance interactions with adenosine receptors .
Receptor Binding :
- Synthetic Accessibility: Microwave-assisted synthesis () achieves higher yields (>80%) for halogenated derivatives compared to conventional methods (e.g., 71% for 20a in ).
Structure-Activity Relationship (SAR) Trends
Benzyl Substitutions :
- Fluorine at the ortho position (2-fluorobenzyl) enhances metabolic stability and target engagement compared to para-fluorophenyl .
- Methyl or methoxy groups (e.g., 4-methylbenzyl in ) reduce steric hindrance, favoring enzyme-substrate interactions.
Heterocyclic Core Modifications :
- Pyrimido[2,1-f]purine-diones (as in the target compound) show higher PDE selectivity than pyrido[1,2-e]purine-diones ().
- Tetrahydropyrimidine rings improve solubility but may reduce CNS penetration compared to fully aromatic analogs .
Polar Functional Groups :
- 3,4-Dihydroxyphenethyl () introduces hydrogen-bonding capacity for receptor binding, whereas dimethoxy groups () optimize π-π stacking in enzymatic pockets.
Q & A
Q. What are the key synthetic steps for preparing 9-(2,4-dimethoxyphenyl)-3-(2-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione?
- Methodological Answer : The synthesis typically involves cyclocondensation of substituted xanthine precursors with aldehydes or ketones under reflux conditions. For example, similar tetrahydropyrimidopurine-diones are synthesized via multi-step reactions starting from 8-bromotheophylline derivatives, followed by alkylation with fluorobenzyl halides and subsequent cyclization. Key steps include optimizing solvent choice (e.g., ethanol or DMF) and reaction time (5–20 hours) to ensure high yields (70–93%) . Microwave-assisted solvent-free methods may also enhance efficiency for analogous compounds .
Q. How is the structural identity of this compound confirmed post-synthesis?
- Methodological Answer : Structural confirmation requires a combination of 1H/13C NMR and high-resolution mass spectrometry (HRMS) . For example:
Q. What in vitro assays are recommended for initial biological activity screening?
- Methodological Answer : Prioritize target-specific assays based on structural analogs. For example:
- MAO-B inhibition : Use rat brain homogenates with kynuramine as a substrate to measure IC50 values .
- Cyclooxygenase (COX) inhibition : Evaluate via prostaglandin E2 (PGE2) production in rat neutrophil models .
- Cell viability assays (e.g., MTT) in cancer cell lines to assess antiproliferative activity .
Advanced Research Questions
Q. How can reaction parameters be optimized to improve yield and purity during synthesis?
- Methodological Answer : Use Design of Experiments (DoE) to systematically vary factors like temperature, solvent polarity, and catalyst loading. For example:
- Solvent-free microwave synthesis reduces side reactions and improves yields (e.g., 93% for a related compound) .
- Crystallization optimization : Test ethanol/water mixtures (30–50% ethanol) to enhance purity, as demonstrated for structurally similar purinediones .
Q. How should researchers resolve contradictions in biological activity data across different assays?
- Methodological Answer :
- Dose-response validation : Re-test conflicting results across multiple replicates and cell lines.
- Off-target profiling : Use kinase panels or proteome-wide affinity capture to identify unintended targets.
- Structural analogs : Compare with compounds like 9-(3,4-dihydroxyphenethyl)-tetrahydropyrimidopurinedione, where anti-inflammatory activity correlated with COX inhibition but lacked gastric toxicity .
Q. What computational strategies predict the compound’s binding affinity for neurodegenerative disease targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with MAO-B or adenosine receptors (A2A). Focus on fluorobenzyl and methoxyphenyl moieties, which enhance π-π stacking in similar compounds .
- MD simulations : Assess binding stability over 100 ns trajectories in explicit solvent (e.g., TIP3P water) .
Q. How can structure-activity relationships (SAR) guide further derivatization?
- Methodological Answer :
- Substituent variation : Replace the 2-fluorobenzyl group with chloro- or bromo-benzyl analogs to probe electronic effects on receptor binding (see 8-substituted purinediones with IC50 shifts from 42–74 nM) .
- Ring expansion : Enlarge the tetrahydropyrimido ring to a diazepino system, which improved water solubility in related compounds .
Data Contradiction Analysis
Q. Why might biological activity vary between in vitro and in vivo models?
- Methodological Answer :
- Pharmacokinetic factors : Evaluate metabolic stability via liver microsome assays. For example, methoxyphenyl groups may undergo demethylation, reducing bioavailability .
- Blood-brain barrier (BBB) penetration : Use PAMPA-BBB assays to assess permeability, critical for neurodegenerative targets .
Methodological Tables
Q. Table 1. Example Reaction Conditions for Analogous Compounds
| Step | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Alkylation | DMF | 80 | 10 | 93 | |
| Cyclocondensation | Ethanol | Reflux | 20 | 70 | |
| Microwave-assisted | Solvent-free | 150 | 0.5 | 93 |
Q. Table 2. Key Biological Assays and Targets
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
